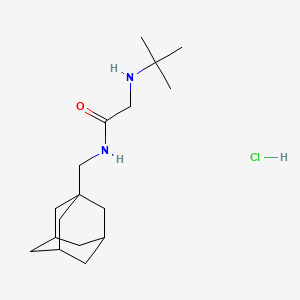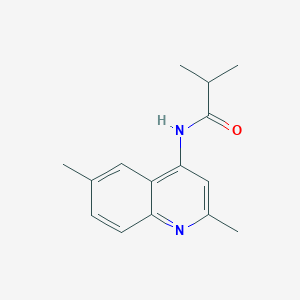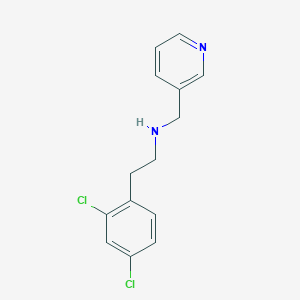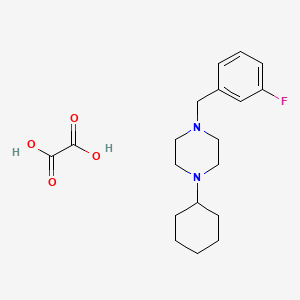
N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride, also known as memantine hydrochloride, is a medication used for the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the activity of the NMDA receptors in the brain.
科学研究应用
Memantine hydrochloride has been extensively studied for its potential therapeutic effects on Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease. In addition, N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride hydrochloride has been studied for its potential therapeutic effects on other neurodegenerative diseases such as Parkinson's disease and multiple sclerosis.
作用机制
Memantine hydrochloride works by blocking the activity of the NMDA receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences. Overactivation of NMDA receptors can lead to neuronal damage and death, which is thought to contribute to the development of neurodegenerative diseases. By blocking the activity of NMDA receptors, N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride hydrochloride can help protect neurons from damage and slow the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
Memantine hydrochloride has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons. Memantine hydrochloride has also been shown to reduce the levels of inflammatory cytokines in the brain, which are thought to contribute to the development of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride hydrochloride in lab experiments is that it has a well-defined mechanism of action and has been extensively studied for its potential therapeutic effects. This makes it a useful tool for studying the role of NMDA receptors in the brain and for developing new treatments for neurodegenerative diseases. One limitation of using this compound hydrochloride in lab experiments is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer the drug in vivo and to study its effects in vitro.
未来方向
There are a number of future directions for research on N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride hydrochloride. One area of research is the development of new and more effective NMDA receptor antagonists for the treatment of neurodegenerative diseases. Another area of research is the identification of biomarkers that can be used to predict the response to this compound hydrochloride and other NMDA receptor antagonists. Finally, there is a need for further research on the long-term safety and efficacy of this compound hydrochloride in the treatment of neurodegenerative diseases.
合成方法
Memantine hydrochloride is synthesized by reacting 1-adamantylamine with tert-butylglycine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride hydrochloride. The synthesis method has been extensively studied and optimized to ensure high yields and purity of the final product.
属性
IUPAC Name |
N-(1-adamantylmethyl)-2-(tert-butylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O.ClH/c1-16(2,3)19-10-15(20)18-11-17-7-12-4-13(8-17)6-14(5-12)9-17;/h12-14,19H,4-11H2,1-3H3,(H,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPQSVVPFKUQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NCC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-morpholinyl)phenyl]-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4889607.png)
![2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4889614.png)
![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4889620.png)
![3-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4889629.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4889641.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4889642.png)
![N-cyclopropyl-1'-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4889656.png)
![2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B4889665.png)
![ethyl 4-{[({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4889670.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4889671.png)
![[1-({1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4889674.png)
